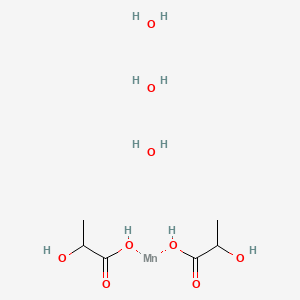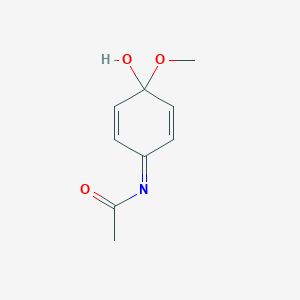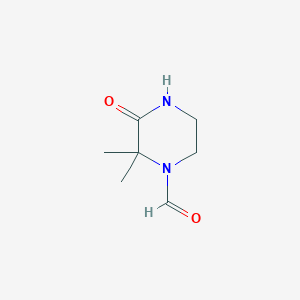
Propanoic acid, 2-hydroxy-, octyl ester, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-hydroxy-, octyl ester, (2S)-, also known as n-octyl lactate, is an organic compound with the molecular formula C11H22O3. It is an ester derived from the reaction between propanoic acid and octanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-hydroxy-, octyl ester, (2S)- typically involves the esterification of propanoic acid with octanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The esterification process is optimized to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-hydroxy-, octyl ester, (2S)- can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propanoic acid and octanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and octanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Propanoic acid and octanol.
Reduction: Propanol and octanol.
Transesterification: A new ester and octanol.
Applications De Recherche Scientifique
Propanoic acid, 2-hydroxy-, octyl ester, (2S)- has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of fragrances, flavors, and cosmetics.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-hydroxy-, octyl ester, (2S)- involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of propanoic acid and octanol. This reaction is facilitated by the presence of water and a suitable catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, octyl ester: Similar structure but lacks the hydroxyl group.
Propanoic acid, 2-hydroxy-, ethyl ester: Similar ester but with a shorter alkyl chain.
2-Propenoic acid, octyl ester: Contains a double bond in the alkyl chain.
Uniqueness
Propanoic acid, 2-hydroxy-, octyl ester, (2S)- is unique due to the presence of both a hydroxyl group and a long alkyl chain. This combination imparts specific chemical properties, such as increased solubility in organic solvents and potential for enzymatic hydrolysis.
Propriétés
Numéro CAS |
51191-33-4 |
|---|---|
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
octyl (2S)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-8-9-14-11(13)10(2)12/h10,12H,3-9H2,1-2H3/t10-/m0/s1 |
Clé InChI |
SFBIZPBTKROSDE-JTQLQIEISA-N |
SMILES isomérique |
CCCCCCCCOC(=O)[C@H](C)O |
SMILES canonique |
CCCCCCCCOC(=O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)-](/img/structure/B13795935.png)
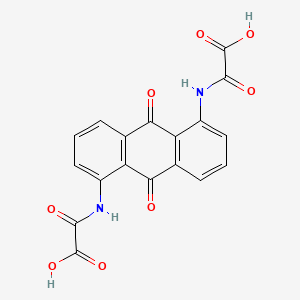
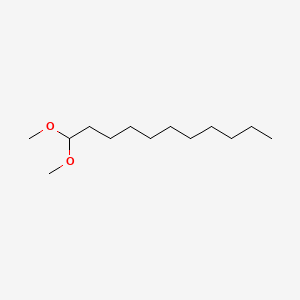
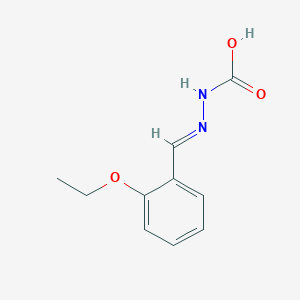
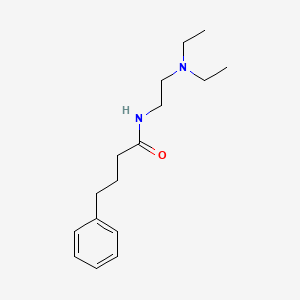
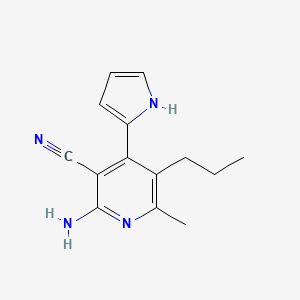
![2-[Chloro(4-methoxyphenyl)methylene]pentanal](/img/structure/B13795996.png)
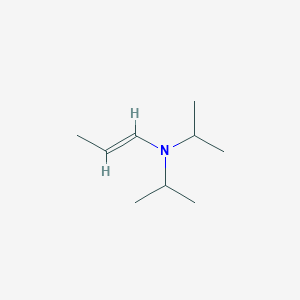
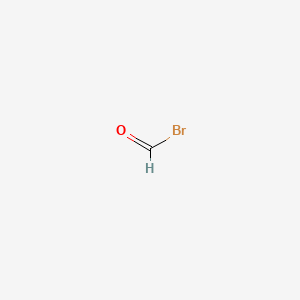
![tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13796010.png)

